molecular formula C55H104O6 B142844 1-Palmitoyl-2-oleoyl-3-stearoylglycerol CAS No. 2190-27-4

1-Palmitoyl-2-oleoyl-3-stearoylglycerol

Cat. No. B142844
CAS RN: 2190-27-4
M. Wt: 861.4 g/mol
InChI Key: QXPXMOHHFYONAC-SGEDCAFJSA-N
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Description

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a triacylglycerol (TAG) molecule that is a component of various natural fats and oils. It is composed of glycerol esterified with three fatty acids: palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position. This specific arrangement of fatty acids is important for the physical and nutritional properties of the lipid.

Synthesis Analysis

The synthesis of POS can be achieved through lipase-catalyzed interesterification, as demonstrated in the optimization study using camellia oil, palmitic ethyl ester, and stearic ethyl ester . The process involves the use of enzymes to rearrange the fatty acids on the glycerol backbone. Response surface methodology (RSM) was employed to optimize the production conditions, resulting in a product with 20.19% TAG-P/O/S and 12.71% saturated fatty acids at the sn-2 position .

Molecular Structure Analysis

The molecular structure of POS is characterized by the specific positioning of its fatty acids. The regioisomeric structure is crucial for its functionality and digestion. For instance, in lard, palmitic acid is predominantly found at the sn-2 position, which is similar to the structure of POS . This regioisomeric structure can be analyzed using tandem mass spectrometry to provide detailed information on the distribution of fatty acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of POS include the enzymatic acidolysis and esterification processes. In the production of a similar structured lipid, 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), enzymatic acidolysis of fractionated palm stearin with mixed acids was used . The reaction conditions were optimized to increase the content of the desired structured lipid, which is similar to the process that would be used for POS synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of POS are influenced by the nature of its constituent fatty acids. The presence of both saturated (palmitic and stearic) and unsaturated (oleic) fatty acids affects its melting point, solubility, and nutritional profile. The structured lipid OPL, which shares similarities with POS, has been shown to have potential applications in infant formulas due to its resemblance to human milk fat . The optimization of the synthesis process aims to enhance these properties for potential industrial applications .

Scientific Research Applications

Crystallization and Transformation Kinetics

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) has been studied for its polymorphic crystallization and transformation pathways. Research has shown that POS, along with similar triacylglycerols, exhibits multiple polymorphic forms influenced by dynamic thermal treatment. This understanding is crucial in the food industry, particularly in the processing and storage of fats like palm oil, olive oil, and Iberian ham fat (Bayés-García et al., 2016).

Density Measurement

The study of POS's density in different polymorphic forms has also been conducted. These findings are significant for understanding the physical properties of fats and oils, which can impact their application in food and cosmetic industries (Arishima et al., 1995).

Synthesis and Application

Research on the synthesis of long-chain diacylglycerols like POS has been conducted, highlighting methods to produce these compounds efficiently. This research is pivotal in the manufacturing of specific structured lipids (Fröling et al., 1984).

Enrichment in Food Products

POS is also studied for its enrichment in food products. For example, research on fractionating palm stearin to enrich symmetric monounsaturated triacylglycerols, including POS, has implications in producing cocoa butter equivalents, essential in the chocolate industry (Kang et al., 2013).

Role in Biological Membranes

In the context of biology, the interaction of POS in biological membranes, particularly in relation to its role in phospholipid bilayers, is of significant interest. This research aids in understanding the fundamental properties of cell membranes and their interactions with various substances (Borle & Seelig, 1985).

properties

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPXMOHHFYONAC-SGEDCAFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-oleoyl-3-stearoylglycerol

CAS RN

2190-27-4
Record name 1-Palmitoyl-2-oleoyl-3-stearoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmito-3-stearo-2-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
L Gao, X Cheng, X Yu, X Wang, Q Jin, X Wang - Food Bioscience, 2020 - Elsevier
… The other triglycerides were 1.43% 1,3-dipalmitoyl-2-oleoylglycerol (POP) and 4.97% 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS). HPLC-ELSD could not isolate triglyceride isomers …
Number of citations: 14 www.sciencedirect.com
X Zou, Q Jin, Z Guo, J Huang, X Xu… - European Journal of …, 2016 - Wiley Online Library
… (OOO), 1,2-dioleoyl-3-stearoylglycerol (OOS), 1,3-stearoyl-2-oleoylglycerol (SOS), 1,3-stearoyl-2-oleoylglycerol (SSO), tripalmitin (PPP), and 1-palmitoyl-2-oleoyl-3-stearoylglycerol (…
Number of citations: 39 onlinelibrary.wiley.com
MS Jeon, YJ Lee, JH Kang, JH Lee… - Journal of the Korean …, 2009 - koreascience.kr
… 개질 후 stearoyl기가 포함된 TAG의 구성성 분인 1-palmitoyl-2-oleoyl-3-stearoylglycerol(POS), 1palmitoyl-2-stearoyl-3-oleoylglycerol(PSO), 1,2-dipalmitoyl-3-stearoylglycerol(PPS), …
Number of citations: 2 koreascience.kr
S Chaiseri, PS Dimick - Journal of the American Oil Chemists' …, 1995 - Wiley Online Library
… The rapid‐nucleating cocoa butter samples had higher concentrations of 1‐palmitoyl‐2‐oleoyl‐3‐stearoylglycerol and 1,3‐stearoyl‐2‐oleoylglycerol (SOS), and lower concentrations of …
Number of citations: 74 aocs.onlinelibrary.wiley.com
JB Van Mechelen, R Peschar… - … Section B: Structural …, 2006 - scripts.iucr.org
… We also solved the β 2 polymorph crystal structures of 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS) and 1-stearoyl-2-oleoyl-3-arachidoylglycerol (SOA). To our knowledge, the latter …
Number of citations: 63 scripts.iucr.org
M Greiner, E Elts, H Briesen - … on Simulation and Modelling in the …, 2012 - academia.edu
… For this reason we present the phase transition diagrams for 1,3-distearoyl-2-oleoylglycerol (SOS), 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS) and 1,3-dipalmitoyl-2-oleoylglycerol (…
Number of citations: 2 www.academia.edu
J Jin, CC Akoh, Q Jin, X Wang - Lwt, 2018 - Elsevier
… physical blend (PB) produced from 10% HPMF, 55% MKF-TS and 35% CB contained 60.9 g/100 g 1,3-distearoyl-2-oleoyl-glycerol, 21.1 g/100 g 1-palmitoyl-2-oleoyl-3-stearoylglycerol …
Number of citations: 36 www.sciencedirect.com
JB van Mechelen, R Peschar… - … Section B: Structural …, 2006 - scripts.iucr.org
… of pure TAGs: 1,3-dimyristoyl-2-oleoylglycerol (β 1 -MOM), 1,3-dipalmitoyl-2-oleoylglycerol (β 1 -POP), 1,3-distearoyl-2-oleoylglycerol (β 1 -SOS), 1-palmitoyl-2-oleoyl-3-stearoylglycerol …
Number of citations: 64 scripts.iucr.org
A Bahari, CC Akoh - Journal of the American Oil Chemists' …, 2018 - Wiley Online Library
… The TAG values of the IB:PMF 10:3 interesterified product (IP) were 1,3-dipalmitoyl-2-oleoylglycerol at 19.1 ± 1.0%, 1-palmitoyl-2-oleoyl-3-stearoylglycerol at 42.7 ± 1.0%, and 1,3-…
Number of citations: 37 aocs.onlinelibrary.wiley.com
J Jin, Q Jin, X Wang, CC Akoh - Journal of Food Engineering, 2019 - Elsevier
… on heat and fat bloom stabilities of PB- and IB-chocolates were attributed to their optimal triacylglycerol compositions (StOSt = 55.7–60.9%, 1-palmitoyl-2-oleoyl-3-stearoylglycerol = 21.1…
Number of citations: 24 www.sciencedirect.com

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